molecular formula C13H11NO4S B14579202 Benzamide, 2-hydroxy-5-(phenylsulfonyl)- CAS No. 61622-18-2

Benzamide, 2-hydroxy-5-(phenylsulfonyl)-

Cat. No.: B14579202
CAS No.: 61622-18-2
M. Wt: 277.30 g/mol
InChI Key: LELXFLDXAOXDHW-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy-5-(phenylsulfonyl)- is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide core substituted with a hydroxy group at the 2-position and a phenylsulfonyl group at the 5-position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-hydroxy-5-(phenylsulfonyl)- typically involves the condensation of benzoic acids with amines under specific conditions. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is known for its efficiency and mild reaction conditions.

Industrial Production Methods

Industrial production of Benzamide, 2-hydroxy-5-(phenylsulfonyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-hydroxy-5-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phenylsulfonyl group can be reduced to form sulfonamides.

    Substitution: The benzamide core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products formed from these reactions include ketones, aldehydes, sulfonamides, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, 2-hydroxy-5-(phenylsulfonyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 2-hydroxy-5-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylsulfonyl groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide

Uniqueness

Benzamide, 2-hydroxy-5-(phenylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61622-18-2

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

5-(benzenesulfonyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H11NO4S/c14-13(16)11-8-10(6-7-12(11)15)19(17,18)9-4-2-1-3-5-9/h1-8,15H,(H2,14,16)

InChI Key

LELXFLDXAOXDHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N

Origin of Product

United States

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